molecular formula C21H16N2O7S B2779076 methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate CAS No. 866157-21-3

methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate

Cat. No.: B2779076
CAS No.: 866157-21-3
M. Wt: 440.43
InChI Key: OVICVWWKZCLQPQ-UHFFFAOYSA-N
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Description

“Methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate” is a chemical compound with the molecular formula C21H16N2O7S . It has an average mass of 440.426 Da and a monoisotopic mass of 440.067810 Da .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Dibenzo[b,f][1,4]oxazepin Derivatives : Studies have demonstrated the synthesis of dibenzo[b,f][1,4]oxazepin derivatives via base-catalyzed intramolecular nucleophilic substitution reactions. These processes are critical for constructing tricyclic systems that are fundamental in medicinal chemistry and materials science (Samet et al., 2006).

  • Construction of Novel Heterocyclic Systems : Research into the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and related compounds explores the development of new approaches for constructing complex heterocyclic systems. These methodologies involve reactions with o-nitrochloro derivatives, showcasing the versatility of these compounds in organic synthesis (Sapegin et al., 2008).

  • Biomass-involved Synthesis Strategies : A study on the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones using biomass-derived intermediates highlights the integration of sustainable resources in the preparation of valuable heterocyclic compounds. This research not only contributes to the field of green chemistry but also opens up new avenues for the generation of biologically active molecules (Zhang et al., 2015).

Novel Transformation and Ring Expansion Techniques

  • Unusual Ring Expansion Processes : Research on the cyclization of certain nitro-substituted compounds has led to unexpected ring expansion reactions, providing a pathway to novel heterocyclic structures. These findings are crucial for the discovery of new synthetic routes and the development of unique molecules with potential application in drug development and material science (Kolluri et al., 2018).

  • Redox/Condensation Cascade Reactions : A study employing iron sulfide catalysis for the redox/condensation cascade reaction between amino/hydroxy nitrobenzenes and activated methyl groups showcases an efficient and atom-economical approach to heteroaryl-benzimidazoles and -benzoxazoles. Such methodologies are instrumental in constructing complex molecules efficiently, with implications for pharmaceutical chemistry and materials science (Nguyen et al., 2013).

Properties

IUPAC Name

methyl 2-[(8-nitro-6H-benzo[b][1,4]benzoxazepin-5-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O7S/c1-29-21(24)16-6-2-5-9-20(16)31(27,28)22-13-14-12-15(23(25)26)10-11-18(14)30-19-8-4-3-7-17(19)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVICVWWKZCLQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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